4-(3-Cyanophenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3-Cyanophenyl)-2-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a cyano group and a fluorine atom in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanophenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyanophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylate derivatives.
Scientific Research Applications
4-(3-Cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe for studying biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Cyanophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluorine groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyanophenyl)-benzoic acid: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
2-Fluorobenzoic acid: Lacks the cyanophenyl group, affecting its overall chemical behavior and applications.
4-(3-Cyanophenyl)-2-chlorobenzoic acid:
Uniqueness
4-(3-Cyanophenyl)-2-fluorobenzoic acid is unique due to the combination of the cyano and fluorine groups, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(3-cyanophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRZWVHRXPIULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681138 |
Source
|
Record name | 3'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179704-39-2 |
Source
|
Record name | 3'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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